LogP & LogD vs. Linear Alkyl Analogs
The parent amine scaffold benzyl(1-cyclopropylethyl)amine (CAS 133612-01-8) exhibits a calculated LogP of 2.73 and LogD values of -0.49 at pH 5.5 and 0.18 at pH 7.4 [1]. These values differ markedly from linear N-alkyl-benzylamine analogs such as N-benzyl-N-methylamine (estimated LogP ~1.5) and N-benzyl-N-ethylamine (estimated LogP ~1.9), reflecting the lipophilicity contribution of the cyclopropylethyl group [1]. The addition of the acetic acid moiety to form the target compound introduces an ionizable carboxyl group that further modulates pH-dependent distribution [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.73 (calculated); LogD (pH 7.4) = 0.18 |
| Comparator Or Baseline | N-benzyl-N-methylamine: estimated LogP ~1.5; N-benzyl-N-ethylamine: estimated LogP ~1.9 |
| Quantified Difference | ΔLogP ~0.8-1.2 units higher for cyclopropylethyl-substituted analog |
| Conditions | Calculated physicochemical parameters; ChemBase database |
Why This Matters
Higher LogP values indicate enhanced membrane permeability potential, which is a critical selection criterion when designing compounds requiring passive diffusion across biological barriers.
- [1] ChemBase. benzyl(1-cyclopropylethyl)amine - ChemBase ID: 231423. LogP: 2.728747; LogD (pH 5.5): -0.49227238; LogD (pH 7.4): 0.1793052. View Source
